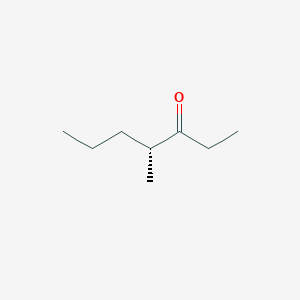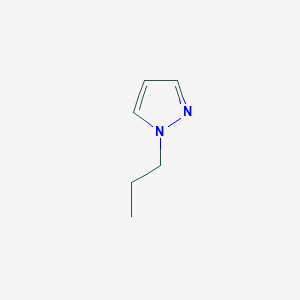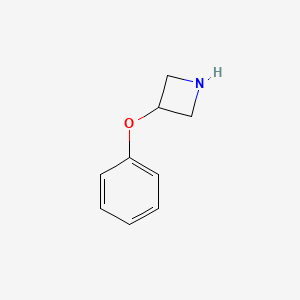
3-Phenoxyazetidine
Vue d'ensemble
Description
3-Phenoxyazetidine: is an organic compound with the molecular formula C9H11NO It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Applications De Recherche Scientifique
3-Phenoxyazetidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxyazetidine typically involves the reaction of azetidine with phenol derivatives. One common method is the nucleophilic substitution reaction where azetidine reacts with phenol in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of palladium-catalyzed cross-coupling reactions. This involves the reaction of 3-iodoazetidine with phenol derivatives in the presence of a palladium catalyst and phosphine ligands . This method is advantageous due to its high yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenoxyazetidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like sodium hydride (NaH) and solvents like THF are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Phenoxy-substituted azetidines.
Mécanisme D'action
The mechanism of action of 3-Phenoxyazetidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors and ion channels, modulating their activity. This interaction can lead to various pharmacological effects, such as anticonvulsant and neuroprotective activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-phenoxyazetidine: Similar structure with a methyl group attached to the azetidine ring.
3-Phenoxy-1-azetidinecarboxamide: Contains a carboxamide group, offering different chemical properties and applications.
Uniqueness
3-Phenoxyazetidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its phenoxy group enhances its stability and makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
3-phenoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDAHKDEKOTDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510495 | |
| Record name | 3-Phenoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76263-18-8 | |
| Record name | 3-Phenoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to confirm the structure of the synthesized 3-phenylthio/3-phenoxyazetidine-2-one compounds?
A1: The research utilized several spectroscopic techniques for structural confirmation:
- Elemental Analysis: This technique confirmed the composition of Carbon, Hydrogen, and Nitrogen in the synthesized compounds. []
- Mass Spectrometry: This analysis verified the molecular weight of the synthesized compounds. []
- Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Specifically, HMQC (Heteronuclear Multiple Quantum Correlation) 1H-13C and COSY (Correlation Spectroscopy) 1H-1H experiments were employed. These techniques provided detailed information about the connectivity and spatial arrangement of atoms within the molecules, confirming the proposed structure and stereochemistry. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
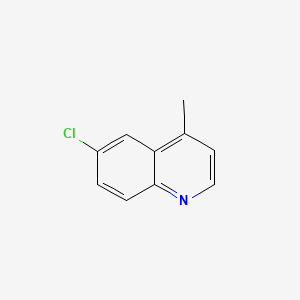

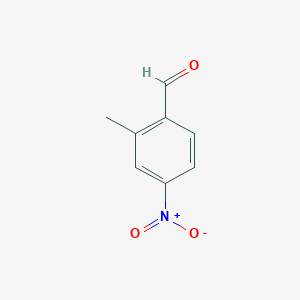
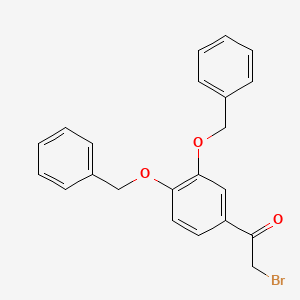




![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)


